Cas no 2138133-15-8 (tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate)
![tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/2138133-15-8x500.png)
tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-741215
- 2138133-15-8
- tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate
-
- インチ: 1S/C11H17N3O2/c1-11(2,3)16-10(15)9-13-7-4-5-12-6-8(7)14-9/h12H,4-6H2,1-3H3,(H,13,14)
- InChIKey: KXCBBLGSXLFJMT-UHFFFAOYSA-N
- ほほえんだ: O(C(C1=NC2CCNCC=2N1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 223.132076794g/mol
- どういたいしつりょう: 223.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 67Ų
tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-741215-0.25g |
tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate |
2138133-15-8 | 95.0% | 0.25g |
$1393.0 | 2025-03-11 | |
Enamine | EN300-741215-0.05g |
tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate |
2138133-15-8 | 95.0% | 0.05g |
$1272.0 | 2025-03-11 | |
Enamine | EN300-741215-0.1g |
tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate |
2138133-15-8 | 95.0% | 0.1g |
$1332.0 | 2025-03-11 | |
Enamine | EN300-741215-1.0g |
tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate |
2138133-15-8 | 95.0% | 1.0g |
$1515.0 | 2025-03-11 | |
Enamine | EN300-741215-10.0g |
tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate |
2138133-15-8 | 95.0% | 10.0g |
$6512.0 | 2025-03-11 | |
Enamine | EN300-741215-5.0g |
tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate |
2138133-15-8 | 95.0% | 5.0g |
$4391.0 | 2025-03-11 | |
Enamine | EN300-741215-0.5g |
tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate |
2138133-15-8 | 95.0% | 0.5g |
$1453.0 | 2025-03-11 | |
Enamine | EN300-741215-2.5g |
tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate |
2138133-15-8 | 95.0% | 2.5g |
$2969.0 | 2025-03-11 |
tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate 関連文献
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
10. A capped trigonal prismatic cobalt(ii) complex as a structural archetype for single-ion magnets†Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylateに関する追加情報
Introduction to tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate (CAS No. 2138133-15-8)
tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate (CAS No. 2138133-15-8) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The chemical structure of tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate features a central imidazopyridine core with a tert-butyl ester group attached to the carboxylic acid moiety. The tert-butyl group provides steric hindrance and enhances the lipophilicity of the molecule, which can influence its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Recent studies have highlighted the potential of imidazopyridines in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain imidazopyridine derivatives exhibit potent antiviral activity against a range of RNA viruses, including influenza and SARS-CoV-2. The researchers found that these compounds can inhibit viral replication by interfering with key viral enzymes or host cell factors.
In another study published in the European Journal of Medicinal Chemistry in 2020, a series of imidazopyridine derivatives were evaluated for their anticancer properties. The results showed that several compounds displayed significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.
The synthesis of tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate typically involves multistep reactions starting from readily available precursors. One common approach is to condense an appropriate amine with a pyridine derivative to form the imidazopyridine core. Subsequent functionalization steps can then introduce the tert-butyl ester group and other substituents to achieve the desired molecular structure.
The purity and quality of tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate are crucial for its use in research and development. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to ensure the compound's purity and structural integrity. These analytical techniques provide detailed information about the compound's chemical composition and help identify any impurities or by-products that may affect its biological activity.
In addition to its potential therapeutic applications, tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate is also used as a building block in combinatorial chemistry and high-throughput screening (HTS) assays. Its modular structure allows for easy modification and functionalization, making it a valuable tool for discovering new lead compounds with optimized pharmacological profiles.
The safety profile of tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate is an important consideration for its use in preclinical and clinical studies. Toxicological evaluations have shown that this compound exhibits low toxicity at therapeutic concentrations. However, as with any new chemical entity (NCE), thorough safety assessments are required to ensure its safe use in humans.
In conclusion, tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate (CAS No. 2138133-15-8) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and biological activities make it an attractive candidate for further research and development. As more studies are conducted on this compound and related imidazopyridines, tert-butyl 1H,4,5,6,7,7-imidazo[4,5-c]pyridine-2-carboxylate is likely to play an increasingly important role in the discovery and development of new therapeutic agents.
2138133-15-8 (tert-butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate) 関連製品
- 1261902-27-5(3-Hydroxy-4-(4-methoxyphenyl)benzoic acid)
- 57479-71-7(Benzoic acid, 4-chloro-2-(phenylmethoxy)-)
- 24247-53-8(2-bromobut-2-enal)
- 1261913-99-8(5-(2,4-Dichlorophenyl)-2-fluorobenzoic acid)
- 2228200-49-3(5-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-1,2-oxazole-4-carboxylic acid)
- 2418729-51-6((3-Ethynyl-5-iodo-2-methylphenyl)methanethiol)
- 1361703-88-9(3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid)
- 2229174-83-6(3-(2,6-dimethylphenyl)-3,3-difluoropropan-1-ol)
- 1221341-56-5(Tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate)
- 1782893-17-7(2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine)




